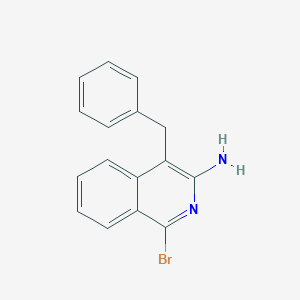

4-Benzyl-1-bromoisoquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMHXKNKIWSCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350558 | |

| Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-81-9 | |

| Record name | 4-benzyl-1-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Benzyl 1 Bromoisoquinolin 3 Amine

Reactivity of the Bromine Substituent at C-1

The bromine atom at the C-1 position of the isoquinoline (B145761) core is a key functional handle for molecular elaboration. Its position adjacent to the ring nitrogen and its attachment to an sp²-hybridized carbon atom make it amenable to a range of reactions, particularly those involving transition metal catalysis and nucleophilic substitution.

The C-1 bromine is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond by coupling the bromoisoquinoline with an organoboron reagent, such as a boronic acid or boronic ester. This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov While specific studies on 4-Benzyl-1-bromoisoquinolin-3-amine are not extensively documented, the reactivity of similar ortho-bromoaniline systems suggests that the compound would readily participate in such transformations. rsc.org The presence of the C-3 amine group may influence the catalytic cycle, but successful couplings have been demonstrated on substrates with unprotected ortho-anilines. nih.gov

The Sonogashira coupling allows for the introduction of an alkyne moiety at the C-1 position through reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is a cornerstone for the synthesis of aryl alkynes. The general protocol involves coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.orgnih.gov This methodology provides a direct route to 1-alkynylisoquinoline derivatives, which are valuable intermediates in medicinal chemistry.

Table 1: Representative Cross-Coupling Reactions at the C-1 Position The following table illustrates potential transformations based on established methodologies for similar substrates.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Benzyl-1-phenylisoquinolin-3-amine |

| Suzuki-Miyaura | Pyridine-3-boronic acid | PdCl₂(dppf), K₂CO₃ | 4-Benzyl-1-(pyridin-3-yl)isoquinolin-3-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Benzyl-1-(phenylethynyl)isoquinolin-3-amine |

| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 4-Benzyl-1-((trimethylsilyl)ethynyl)isoquinolin-3-amine |

The C-1 position of the isoquinoline ring is activated towards nucleophilic attack, a characteristic feature of α-halo-aza-aromatic systems. The electron-withdrawing nature of the adjacent ring nitrogen facilitates the displacement of the bromide ion by a variety of nucleophiles. Research on the closely related 1-bromoisoquinoline-3-amine has shown that it readily undergoes nucleophilic aromatic substitution (SNAᵣ). For instance, heating 1-bromoisoquinoline-3-amine with excess morpholine leads to the synthesis of 1-morpholinoisoquinoline-3-amine, demonstrating the facile displacement of the C-1 bromine. researchgate.net This reactivity suggests that this compound would react similarly with various nitrogen, oxygen, and sulfur nucleophiles to yield 1-substituted derivatives.

The utility of the bromine atom at C-1 is fundamentally linked to its ability to function as an effective leaving group. In both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, the carbon-bromine bond is cleaved. In the catalytic cycle of cross-coupling reactions, the initial step is the oxidative addition of the palladium catalyst into the C-Br bond. In SNAᵣ reactions, the bromide ion is expelled following the attack of the nucleophile. This characteristic makes the 1-bromo substituent a versatile precursor for introducing a wide array of functional groups and building blocks at this position, significantly expanding the molecular diversity accessible from the this compound scaffold.

Reactivity of the Amine Substituent at C-3

The primary amine group at the C-3 position is a nucleophilic center and can participate in a wide range of reactions common to arylamines. These include functionalization through acylation and alkylation, as well as participation in reactions that build new ring systems.

The lone pair of electrons on the nitrogen atom of the 3-amino group allows it to act as a nucleophile, enabling straightforward functionalization.

Acylation: The amine can be readily acylated by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, a common motif in pharmacologically active molecules. For example, reaction with acetyl chloride would yield N-(4-Benzyl-1-bromoisoquinolin-3-yl)acetamide.

Alkylation: Direct N-alkylation of the amine can be achieved by reaction with alkyl halides. However, this reaction can sometimes be challenging to control, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines or even quaternary ammonium salts. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Table 2: Potential Functionalization Reactions of the C-3 Amine Group The following table illustrates potential transformations based on standard amine chemistry.

| Reaction Type | Reagent | Base/Conditions | Potential Product |

| Acylation | Acetyl chloride | Pyridine (B92270) or Et₃N | N-(4-Benzyl-1-bromoisoquinolin-3-yl)acetamide |

| Acylation | Benzoyl chloride | Pyridine or Et₃N | N-(4-Benzyl-1-bromoisoquinolin-3-yl)benzamide |

| Alkylation | Methyl iodide | K₂CO₃ | 4-Benzyl-1-bromo-N-methylisoquinolin-3-amine |

| Reductive Amination | Benzaldehyde (B42025), then NaBH(OAc)₃ | Acetic Acid | N,4-Dibenzyl-1-bromoisoquinolin-3-amine |

The 3-amino group, often in concert with an adjacent substituent, can act as a key component in cyclization or annulation reactions to construct fused heterocyclic systems. While specific examples starting from this compound are not prevalent in the literature, the general reactivity patterns of 3-aminoisoquinolines suggest several possibilities. For instance, the amine can be converted into a precursor that subsequently undergoes intramolecular cyclization. Reactions that form a new ring fused to the isoquinoline core are of significant interest for the synthesis of novel polycyclic aromatic systems. For example, a Skraup-type reaction or reaction with β-ketoesters could potentially lead to the formation of new rings fused at the C-3 and C-4 positions.

Reactivity of the Benzyl (B1604629) Group at C-4

The benzyl group attached to the C-4 position of the isoquinoline core is a key site for chemical modification. Its reactivity is influenced by both the ability to functionalize the benzylic position and the electronic and steric effects it imparts on the entire molecule.

Modification of the Benzyl Moiety

The benzylic position of the 4-benzyl group is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These modifications can proceed through several established synthetic methodologies.

One common approach involves reactions at the benzylic carbon. For instance, free-radical bromination can introduce a bromine atom at the benzylic position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including hydroxides, alkoxides, and amines, leading to the formation of alcohols, ethers, and new amine derivatives, respectively. Oxidation of the benzylic carbon can also be achieved to yield ketone derivatives.

Furthermore, the aromatic ring of the benzyl group itself can be a site for electrophilic aromatic substitution. Depending on the directing effects of any existing substituents on the benzyl ring, electrophiles such as halogens, nitro groups, and acyl groups can be introduced at specific positions. These modifications can significantly alter the electronic properties and steric bulk of the benzyl moiety.

Table 1: Examples of Potential Modifications of the Benzyl Moiety

| Reaction Type | Reagents | Product Functional Group |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic bromide |

| Nucleophilic Substitution | NaOH, H2O | Benzylic alcohol |

| Nucleophilic Substitution | NaOR | Benzylic ether |

| Nucleophilic Substitution | R2NH | Benzylic amine |

| Oxidation | KMnO4, heat | Benzoic acid derivative |

| Electrophilic Nitration | HNO3, H2SO4 | Nitrobenzyl group |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acylbenzyl group |

This table presents hypothetical reaction outcomes based on standard organic chemistry principles, as direct experimental data on this compound was not available in the search results.

Influence of Steric Bulk and Electronic Effects of the Benzyl Group

The steric and electronic properties of the benzyl group at the C-4 position play a crucial role in directing the reactivity of the isoquinoline core. The sheer size of the benzyl group can sterically hinder reactions at adjacent positions, particularly at the C-3 and C-5 positions of the isoquinoline ring. This steric hindrance can influence the regioselectivity of incoming reagents, favoring attack at less encumbered sites.

Electronically, the benzyl group is generally considered to be weakly electron-donating through an inductive effect. However, the substituents on the phenyl ring of the benzyl group can significantly alter its electronic nature. Electron-donating groups (e.g., methoxy, alkyl) on the benzyl ring increase the electron density of the isoquinoline system, potentially activating it towards electrophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, deactivating the ring towards electrophiles. These electronic effects can be transmitted through the sigma bond framework and can influence the reactivity of distant positions on the isoquinoline core. For instance, studies on related systems have shown that para-substituted benzyl ether protecting groups can affect the reactivity of glycosyl donors, with electron-donating groups increasing reactivity and electron-withdrawing groups decreasing it nih.gov.

Aromaticity and Regioselectivity in Further Transformations

The isoquinoline ring system is aromatic, which dictates its preference for substitution reactions over addition reactions that would disrupt the aromatic sextet. The existing substituents—the bromo group at C-1, the amino group at C-3, and the benzyl group at C-4—profoundly influence the regioselectivity of subsequent transformations.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at C-3 and the weakly activating benzyl group at C-4 enhances the electron density of the carbocyclic ring, making it more susceptible to electrophilic attack.

The directing effects of the substituents are paramount in determining the position of substitution. The amino group at C-3 is a powerful ortho- and para-directing group. However, the para position is occupied by the nitrogen atom. Therefore, it strongly directs electrophiles to the C-2 and C-4 positions. Since C-4 is already substituted, electrophilic attack is highly favored at the C-2 position, which is not part of the aromatic system, or at positions within the benzo part of the isoquinoline. Within the benzo ring, the C-5 and C-7 positions are typically the most activated sites for electrophilic substitution in isoquinolines. The benzyl group at C-4 will further influence the electron distribution, and the bromo group at C-1 is a deactivating but ortho-, para-directing group. The interplay of these directing effects would likely lead to substitution at the C-5 or C-7 positions. The development of regioselective electrophilic aromatic brominations is a significant area of research, with various reagents and conditions being employed to control the position of bromination on aromatic systems nih.gov.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C-5 | Activated by the benzene ring fusion | Favorable |

| C-6 | Less activated | Less Favorable |

| C-7 | Activated by the benzene ring fusion | Favorable |

| C-8 | Sterically hindered by the peri-position to the nitrogen | Less Favorable |

C-H Functionalization of the Isoquinoline Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized isoquinolines organic-chemistry.org. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents onto the isoquinoline core.

For this compound, several C-H bonds are potential targets for functionalization. Transition metal-catalyzed reactions, particularly those employing palladium, rhodium, or ruthenium, are commonly used for C-H activation organic-chemistry.orgnih.gov. The regioselectivity of these reactions is often controlled by the presence of a directing group. The amino group at C-3 could potentially act as a directing group, guiding the metal catalyst to the C-2 position or to the C-H bonds on the benzyl group.

Recent methods have been developed for the C-4 alkylation of isoquinolines without the need for a metal catalyst or an activating group on the nitrogen atom acs.orgnih.govresearchgate.net. These methods often proceed through a temporary dearomatization strategy, where a nucleophile adds to the C-1 position, allowing the resulting 1,2-dihydroisoquinoline intermediate to react as a nucleophile at C-4 acs.orgnih.govresearchgate.net. While the C-4 position is already substituted in the target molecule, similar strategies could potentially be adapted for functionalization at other positions. For instance, C-H activation of N-aryl amidines has been used to form isoquinoline intermediates nih.gov.

The development of C-H functionalization methods provides a versatile toolkit for the late-stage modification of the isoquinoline scaffold, enabling the synthesis of a wide range of derivatives with diverse biological activities.

Computational and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Understanding the pathways through which 4-Benzyl-1-bromoisoquinolin-3-amine is formed is crucial for optimizing its synthesis and predicting its reactivity. Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of the reactions involved.

The synthesis of this compound likely involves a multi-step process, with key transformations being the introduction of the bromine, amino, and benzyl (B1604629) groups onto the isoquinoline (B145761) core. Computational models can be employed to simulate these steps. For instance, the bromination of an isoquinoline precursor at the C1 position is a critical step. While direct computational studies on this specific molecule are not prevalent in the literature, analogies can be drawn from theoretical analyses of electrophilic aromatic bromination on related heterocyclic systems. mdpi.comnih.govresearchgate.net These studies often calculate the activation energies for bromination at different positions of the aromatic ring, revealing the most favorable sites for substitution.

Similarly, the introduction of the amino group at the C3 position, likely via a nucleophilic aromatic substitution (SNAr) on a 3-halo-isoquinoline precursor, can be modeled. DFT calculations on related systems, such as the amination of halo-pyridines, have shown that the reaction can proceed through a concerted or a stepwise mechanism involving a Meisenheimer intermediate. nih.govresearchgate.net The specific pathway is influenced by the nature of the leaving group, the nucleophile, and the solvent.

The final key transformation would be the introduction of the benzyl group at the C4 position. The mechanism for this step would depend on the specific synthetic strategy employed.

A plausible, though not definitively studied for this exact molecule, synthetic route that can be analyzed computationally is the functionalization of a pre-formed isoquinoline skeleton. For example, a synthetic pathway could start from 1,3-dichloroisoquinoline, which can be selectively functionalized. chemistryworld.comnsf.gov

| Step | Transformation | Computational Insight |

| 1 | Bromination of a 3-amino-4-benzylisoquinoline precursor | DFT calculations on similar heterocycles suggest that the electronic properties of the amino and benzyl groups will direct the electrophilic attack of bromine to specific positions. mdpi.comnih.gov |

| 2 | Amination of a 1-bromo-4-benzylisoquinoline precursor | Modeling of the SNAr mechanism can determine the feasibility of direct amination and the stability of potential intermediates. nih.gov |

| 3 | Benzylation of a 1-bromo-3-aminoisoquinoline precursor | The steric and electronic influence of the existing bromo and amino groups on the C4-benzylation can be computationally assessed. |

At the heart of understanding reaction mechanisms lies the characterization of transition states. Transition state analysis provides quantitative data on the energy barriers of a reaction, which directly correlates with the reaction rate. For the synthesis of this compound, key transformations would include C-Br and C-N bond formations.

While specific transition state calculations for this molecule are not available, studies on related SNAr reactions provide a framework for what might be expected. For example, DFT calculations on the reaction of halo-pyridines with amines have identified the transition states for the formation of the C-N bond, revealing the geometry and energy of these fleeting structures. nih.govresearchgate.net

In a hypothetical synthesis involving the amination of a 1-bromo-4-benzylisoquinoline, the transition state for the nucleophilic attack of an amine at the C1 position would be of primary interest. Computational analysis would likely reveal a transition state where the C-N bond is partially formed and the C-Br bond is partially broken, with the aromaticity of the pyridine (B92270) ring being disrupted. The calculated energy of this transition state would provide a quantitative measure of the reaction's feasibility.

| Reaction Step | Investigated Transformation | Key Computational Data |

| Bromination | Electrophilic attack of Br+ on the isoquinoline ring | Activation energy barriers for attack at different positions. |

| Amination | Nucleophilic attack of an amine on the C1-bromo position | Geometry and energy of the SNAr transition state. |

Structure-Reactivity Correlations

The reactivity of this compound is intrinsically linked to its structure. The electronic and steric effects of the benzyl, bromo, and amino substituents play a crucial role in determining the outcomes of its reactions.

The substituents on the isoquinoline ring significantly influence its electronic distribution, thereby affecting its reactivity towards electrophiles and nucleophiles. The amino group at the C3 position is a strong electron-donating group, which activates the ring towards electrophilic substitution. Conversely, the bromo group at the C1 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution at that position. The benzyl group at the C4 position has a milder, primarily inductive, electron-donating effect.

Computational studies on substituted pyridines and other heterocycles have quantified these effects through the calculation of atomic charges and frontier molecular orbital energies (HOMO-LUMO). ias.ac.in For this compound, it can be inferred that the C1 position is highly electrophilic and susceptible to nucleophilic attack due to the influence of the nitrogen atom and the bromine substituent. The benzene (B151609) ring portion of the isoquinoline would be the preferred site for electrophilic attack, with the precise position being directed by the combined electronic influences of all substituents.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Amino | C3 | Strong electron-donating (resonance) | Activates the ring towards electrophilic substitution, increases the nucleophilicity of the nitrogen atom. |

| Bromo | C1 | Electron-withdrawing (inductive), weak deactivator | Activates the C1 position for nucleophilic aromatic substitution. |

| Benzyl | C4 | Weak electron-donating (inductive) | Minor activation of the ring. |

The benzyl group at the C4 position introduces significant steric bulk in the proximity of both the C3-amino group and the C5 position of the benzene ring. This steric hindrance can play a decisive role in the synthetic design and subsequent reactions of the molecule. For instance, any reaction involving the C3-amino group or the C5 position would be sterically hindered.

In the synthesis of 1,3,4-trisubstituted isoquinolines, steric effects have been noted to influence the feasibility and outcome of reactions. chemistryworld.comnsf.gov For this compound, the bulky benzyl group could hinder the approach of reagents to the adjacent positions, potentially requiring more forcing reaction conditions or leading to alternative reaction pathways. Computational modeling can quantify this steric strain by calculating the steric energy of different conformers and transition states.

Spectroscopic Characterization in Mechanistic Elucidation

While computational studies provide theoretical frameworks, spectroscopic methods offer the experimental evidence needed to support or refute proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for identifying reaction intermediates and final products.

In the context of the synthesis of this compound, the formation of key intermediates could be monitored spectroscopically. For example, the appearance and disappearance of signals in the 1H and 13C NMR spectra would provide direct evidence for the progression of the reaction. Mass spectrometry can be used to identify the molecular weights of intermediates and products, further confirming the proposed reaction pathway. While detailed spectroscopic data for this specific compound is not widely published, the general application of these techniques is a cornerstone of mechanistic organic chemistry. nih.gov

Advanced Research Applications and Future Directions

"4-Benzyl-1-bromoisoquinolin-3-amine" as a Building Block for Complex Architectures

The strategic placement of three distinct functional groups on the isoquinoline (B145761) scaffold of this compound renders it an exceptionally valuable building block for the synthesis of intricate molecular structures. The presence of a bromine atom at the C1 position, an amino group at C3, and a benzyl (B1604629) group at C4 allows for a series of selective and sequential chemical transformations. This trifunctional nature enables chemists to introduce molecular complexity in a controlled manner, building out from the core isoquinoline framework.

The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. beilstein-journals.orguwindsor.ca These reactions allow for the introduction of diverse aryl, alkynyl, and amino substituents at the C1 position, respectively. The amino group at C3 can be readily acylated, alkylated, or used as a handle for the construction of fused heterocyclic rings. The benzyl group at C4, while more synthetically challenging to modify directly, influences the steric and electronic properties of the molecule and can participate in certain cyclization reactions.

This multi-faceted reactivity allows for the construction of polycyclic and highly substituted isoquinoline derivatives, which are often challenging to synthesize through other methods. For instance, a hypothetical synthetic sequence could involve a Suzuki coupling at C1, followed by acylation of the C3-amino group, and a subsequent intramolecular cyclization involving the benzyl group to create a complex, rigidified scaffold. The ability to perform these transformations selectively is a key advantage of using this compound as a starting material.

Synthetic Intermediacy in the Generation of Diverse Heterocyclic Compounds

Beyond its role as a foundational building block, this compound is a key synthetic intermediate for generating a wide variety of heterocyclic compounds. The isoquinoline core itself is a privileged scaffold in medicinal chemistry, and the functional handles on this compound allow for its elaboration into numerous other heterocyclic systems. namiki-s.co.jpresearchgate.net

For example, the 3-aminoisoquinoline moiety can be a precursor to fused triazole, imidazole, or pyrimidine (B1678525) rings through condensation reactions with appropriate reagents. The 1-bromo substituent can be converted to other functional groups, such as a cyano or carboxyl group, which can then be used in further cyclization reactions to build additional rings onto the isoquinoline core.

The following table illustrates some potential heterocyclic systems that can be accessed from this compound:

| Starting Moiety | Reagent/Reaction Type | Resulting Heterocyclic System |

| 3-Aminoisoquinoline | Diazotization followed by reaction with an active methylene (B1212753) compound | Fused Pyridazine |

| 3-Aminoisoquinoline | Condensation with a β-ketoester | Fused Pyrimidinone |

| 1-Bromoisoquinoline | Palladium-catalyzed carbonylation followed by reaction with a hydrazine | Fused Pyridazinone |

| 1-Bromoisoquinoline & 3-Aminoisoquinoline | Intramolecular Buchwald-Hartwig amination (with appropriate tether) | Fused Diazepine |

This synthetic versatility underscores the importance of this compound as a pivotal intermediate in the synthesis of diverse and potentially bioactive heterocyclic compounds.

Contributions to Isoquinoline Scaffold Diversity

The isoquinoline nucleus is a core structural motif in a vast number of natural products and synthetic compounds with a wide range of biological activities. niscpr.res.inrsc.org The ability to functionalize this scaffold at multiple positions is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. This compound makes a significant contribution to the diversity of the isoquinoline scaffold by providing access to derivatives that are not readily accessible through traditional isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. numberanalytics.com

These classical methods typically provide limited substitution patterns on the isoquinoline core. In contrast, the pre-functionalized nature of this compound allows for the introduction of a wide array of substituents at the 1, 3, and 4 positions. This leads to a significant expansion of the chemical space around the isoquinoline scaffold, enabling the synthesis of libraries of novel compounds for biological screening.

The following table highlights the diversification potential at each position:

| Position | Functional Group | Potential Modifications |

| C1 | Bromo | Aryl, Heteroaryl, Alkynyl, Alkyl, Amino, Cyano, etc. (via cross-coupling and other reactions) |

| C3 | Amino | Acyl, Alkyl, Aryl, Sulfonyl, etc. (via acylation, alkylation, etc.) |

| C4 | Benzyl | Influences steric and electronic properties; potential for cyclization |

This ability to systematically vary the substituents at these three key positions is invaluable for fine-tuning the biological activity and pharmacokinetic properties of isoquinoline-based compounds.

Exploration of Novel Bioisosterism Utilizing the Isoquinoline Framework

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. acs.org The goal is to improve the potency, selectivity, or pharmacokinetic profile of a compound. The isoquinoline framework of this compound provides an excellent platform for exploring novel bioisosteric replacements.

For example, the 3-aminoisoquinoline moiety can be considered a bioisostere of other hydrogen-bonding groups, such as an amide or a phenol. nih.gov By incorporating this moiety into a known pharmacophore, it is possible to create novel analogs with potentially improved properties. The benzyl group at the C4 position can also be varied to explore the impact of different lipophilic groups on biological activity.

Furthermore, the entire substituted isoquinoline core can act as a bioisosteric replacement for other bicyclic aromatic systems, such as quinoline (B57606) or naphthalene, in known drug molecules. nih.gov This can lead to compounds with altered metabolic stability, solubility, or target-binding interactions. For instance, the replacement of a quinoline ring with an isoquinoline ring in a kinase inhibitor was shown to significantly improve selectivity for the target enzyme. nih.gov

Development of Sustainable and Green Synthesis Protocols for Substituted Isoquinolines

The development of environmentally friendly and sustainable synthetic methods is a major focus in modern chemistry. tandfonline.com The synthesis of complex molecules like substituted isoquinolines often involves multiple steps and the use of hazardous reagents and solvents. There is a growing need to develop greener alternatives to traditional synthetic protocols.

Research in this area is focused on several key aspects:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to the synthesis of substituted isoquinolines, avoiding the need for pre-functionalized starting materials. niscpr.res.innih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents like ethanol, is a key goal. chemistryviews.orgresearchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel can reduce the number of purification steps and minimize solvent usage. tandfonline.com

While specific green synthesis protocols for this compound are not yet widely reported, the principles of green chemistry are being increasingly applied to the synthesis of related isoquinoline derivatives. Future research will likely focus on developing more sustainable routes to this important building block and its downstream products.

Q & A

Q. What are the key steps in synthesizing 4-Benzyl-1-bromoisoquinolin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves bromination and benzylation of an isoquinoline precursor. A typical procedure includes:

Reacting 3-bromopropylamine hydrobromide with a benzyloxy-substituted aldehyde in chloroform, followed by triethylamine (EtN) to neutralize HBr .

Stirring the mixture under anhydrous conditions, followed by sodium sulfate (NaSO) drying to remove moisture.

Purification via column chromatography or recrystallization.

Optimization Tips :

- Vary reaction time, temperature, and stoichiometry to improve yield.

- Use inert gas (N) to prevent oxidation of sensitive intermediates.

Reference Data :

| Parameter | Typical Range | Optimal Condition |

|---|---|---|

| Temperature | 0°C–40°C | 25°C (room temp) |

| Reaction Time | 4–24 hours | 12 hours |

| Solvent | CHCl | CHCl |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- H NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and benzylic CH (δ 4.5–5.0 ppm).

- IR : Confirm C-Br stretch (~550–600 cm) and amine N-H stretch (~3300 cm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z ~315).

Q. What purification strategies are effective for isolating 4-Benzyl-1-bromoiso-quinolin-3-amine?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate organic (CHCl) and aqueous layers to remove unreacted amines or salts.

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20:80 to 50:50) .

- Recrystallization : Employ ethanol or methanol for high-purity crystalline products.

Advanced Research Questions

Q. How can factorial design improve reaction yield and selectivity in synthesizing this compound?

- Methodological Answer : Apply a 2 factorial design to test variables:

- Factors : Temperature, catalyst loading, solvent polarity.

- Response Variables : Yield, purity, by-product formation.

Example Design :

| Experiment | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 5 | CHCl | 62 |

| 2 | 40 | 5 | CHCl | 58 |

| 3 | 25 | 10 | THF | 71 |

| Statistical analysis (ANOVA) identifies optimal conditions . |

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Scenario : Discrepancies in H NMR signals.

- Solutions :

Repeat synthesis to rule out procedural errors.

Use deuterated solvents to avoid peak splitting from residual protons.

Compare with computational NMR predictions (e.g., DFT calculations) .

Q. What mechanistic insights explain the regioselectivity of bromination in the isoquinoline core?

- Methodological Answer :

- Bromination typically occurs at the 1-position due to electron-donating benzyl groups directing electrophilic substitution.

- Computational Modeling : Use density functional theory (DFT) to map electron density and predict reactive sites .

- Experimental Validation : Synthesize analogs (e.g., 5-bromoisoquinoline derivatives) and compare reactivity .

Q. How can by-products from incomplete benzylation or over-bromination be identified and mitigated?

- Methodological Answer :

- By-Product Analysis :

- LC-MS : Detect intermediates (e.g., mono-brominated or debenzylated species).

- TLC Monitoring : Track reaction progress to terminate before side reactions dominate.

- Mitigation :

- Optimize benzyl chloride stoichiometry and reaction time .

Q. What computational tools are recommended for predicting the stability of this compound under varying storage conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the C-Br bond).

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Potential Causes : Polymorphism, impurities, or solvent residues.

- Steps :

Re-crystallize the compound using different solvents (e.g., acetone vs. ethanol).

Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Q. What strategies validate the biological activity of this compound when in vitro and in vivo results conflict?

- Methodological Answer :

- Troubleshooting :

Verify compound stability in biological media (e.g., serum degradation assays).

Use isotopic labeling (e.g., C) to track metabolite interference .

- Advanced Models :

- Employ organ-on-a-chip systems to bridge in vitro-in vivo gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.